CXCR3 is a chemokine receptor primarily expressed on Th1 cells, playing a crucial role in inflammatory and autoimmune diseases [, ]. Antagonists of CXCR3 block the action of chemokines like CXCL9, CXCL10, and CXCL11, preventing the migration of Th1 cells to inflammation sites [, ].
Several small molecule CXCR3 antagonists have been developed, exhibiting diverse chemical structures [, , ]. These antagonists hold therapeutic potential for various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis [].
Studies indicate that most small molecule CXCR3 antagonists function as noncompetitive antagonists []. This means they bind to an allosteric site on the receptor, distinct from the chemokine binding site, thereby inhibiting receptor activation [, ]. Furthermore, some antagonists also display inverse agonism, actively suppressing the basal activity of constitutively active CXCR3 mutants [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: